Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S.ClH/c1-3-16-13(15)11-12(17-9(2)14-11)10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLPLRYEBFIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride typically involves the reaction of appropriate thiazole precursors with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and recrystallization, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. A study involving various thiazole derivatives demonstrated that certain substitutions on the thiazole ring could enhance their efficacy against bacterial strains such as Bacillus subtilis and fungal strains like Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined to assess their potency .
Pharmacological Potential:
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride has been investigated for its potential as an anti-inflammatory agent and a treatment for gout due to its structural similarity to other known drugs like Febuxostat, which is used to lower uric acid levels in patients with gout . The improved synthesis methods also facilitate the development of this compound into pharmaceutical-grade products.
Therapeutic Applications
Anti-gout Medication:
The primary application of this compound lies in its potential as a precursor for the synthesis of Febuxostat. The compound's ability to inhibit xanthine oxidase makes it a candidate for treating hyperuricemia associated with gout . The hydrochloride form enhances solubility and bioavailability, which are critical factors in drug formulation.
Anticancer Research:
Emerging studies suggest that thiazole derivatives may have anticancer properties. The compound's ability to modulate biological pathways involved in cancer progression is under investigation. In vitro studies have shown promising results against various cancer cell lines, warranting further exploration into its mechanisms of action and efficacy .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
- Ethyl 2-phenyl-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form can also enhance its solubility and stability, making it more suitable for certain applications .
Biological Activity
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H13NO2S
- CAS Number : 133415-17-5
- Molecular Weight : 247.31 g/mol
This compound belongs to the thiazole class, which is known for its role in various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.98 ± 1.22 | Induction of apoptosis via p53 activation |
| U-937 (Leukemia) | 0.76 | Caspase activation leading to apoptosis |
| HepG2 (Liver Cancer) | 2.09 | Cell cycle arrest at G2/M phase |
The presence of electron-donating groups on the phenyl ring significantly enhances the cytotoxic activity of these compounds. Notably, the compound's mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .
2. Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. This compound has exhibited activity against various bacterial strains, including resistant pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Effective against resistant strains |
| MRSA | 16 µg/mL | Comparable to standard antibiotics |
The compound's effectiveness against multidrug-resistant strains highlights its potential as a lead compound for developing new antimicrobial agents .
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways through p53 signaling and caspase activation.
- Cell Cycle Arrest : It causes cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Inhibition of Pathogen Growth : The thiazole moiety contributes to its ability to disrupt bacterial cell wall synthesis or function.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner.
Case Study 2: Antimicrobial Effectiveness
In a clinical setting, this compound was tested against MRSA strains isolated from patients. Results indicated a marked reduction in bacterial load after treatment with the compound, suggesting its potential utility in treating infections caused by resistant bacteria.
Q & A
Basic: What are the common synthetic routes for Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves cyclization and esterification steps. For example, a thiazole ring can be formed via reaction of thiourea derivatives with α-halo ketones or esters. In a related thiazole synthesis, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate was hydrolyzed using sodium hydroxide in ethanol/water, followed by acidification with HCl to precipitate the product (85% yield) . Key optimizations include:
- Temperature control : Heating at 358 K for 1.5 hours ensures complete hydrolysis .
- Solvent selection : Ethanol/water mixtures balance solubility and reactivity.
- Purification : Slow evaporation of ethyl acetate yields crystalline products .
For hydrochlorides, post-synthetic treatment with HCl gas in anhydrous ethanol is recommended.
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?
Methodological Answer:
- NMR : Use - and -NMR to confirm substituent positions on the thiazole ring. Inconsistent splitting patterns may indicate rotamers; variable-temperature NMR can resolve this .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight. Discrepancies in isotopic peaks may signal impurities.
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve co-eluting impurities.
- FTIR : Confirm ester carbonyl (~1700 cm) and thiazole ring vibrations (~1450 cm). Contradictions between FTIR and NMR may require recrystallization .
Advanced: How can researchers resolve data contradictions in X-ray crystallographic analysis of this compound?
Methodological Answer:
Discrepancies in bond lengths or angles may arise from twinning or disorder. Strategies include:
- Data reprocessing : Use SHELXL (e.g., PART instruction) to model disorder .
- Validation tools : Check using PLATON (ADDSYM) for missed symmetry and CCDC Mercury for packing motifs .
- Comparative analysis : Cross-reference with structurally similar compounds, such as ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, where thiazole-phenyl dihedral angles are ~5.15° .
- Hydrogen bonding : Analyze via graph-set notation (e.g., chains) to identify stabilizing interactions .
Advanced: What intermolecular interactions stabilize the crystal packing of this compound, and how do they influence its physicochemical properties?
Methodological Answer:
- Hydrogen bonding : Although no classical H-bonds are observed in some thiazole derivatives, weak C–H···O/N interactions may dominate. For example, trifluoromethyl groups engage in C–H···F contacts, influencing melting points .
- π-π stacking : Coplanar thiazole-phenyl systems (dihedral angle <10°) enable face-to-face stacking, enhancing thermal stability .
- Van der Waals forces : Fluorine atoms in trifluoromethyl groups contribute to dense packing, increasing crystallinity .
Use ORTEP-3 to visualize these interactions and quantify their geometric parameters .
Advanced: How should researchers validate crystallographic data for this compound to ensure reproducibility?
Methodological Answer:
- Refinement protocols : Use SHELXL with full-matrix least-squares refinement. Apply restraints for disordered regions (e.g., CF groups) .
- R-factor checks : Ensure < 5% and < 15% for high-resolution data. Outliers may indicate twinning .
- Deposition standards : Submit to the Cambridge Structural Database (CSD) with complete CIF files, including H-atom positions and displacement parameters .
- Cross-validation : Compare with analogous structures (e.g., methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate) to verify bond-length trends .
Advanced: What computational methods are suitable for predicting the bioactivity of this compound, and how can they guide experimental design?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Prioritize conformers with low RMSD (<2.0 Å) to known inhibitors .
- QSAR models : Train on thiazole derivatives with reported IC values. Descriptors like logP and polar surface area correlate with membrane permeability .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. High RMSF values (>3 Å) in the thiazole ring suggest conformational flexibility .
Basic: What are the stability considerations for storing this compound, and how can degradation products be identified?
Methodological Answer:
- Storage : Keep at –20°C under argon to prevent ester hydrolysis. Monitor via periodic HPLC .
- Degradation pathways : Hydrolysis of the ester group yields carboxylic acid derivatives. Use LC-MS to detect [M+H–56] peaks (loss of CHOH) .
- Light sensitivity : UV/Vis spectroscopy (λ = 300–400 nm) tracks photooxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
